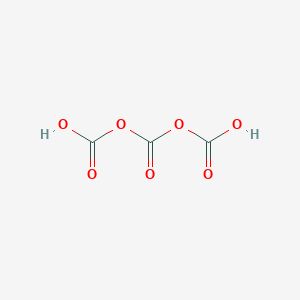
Tricarbonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a member of the tricarboxylic acids family, which includes well-known compounds such as citric acid and isocitric acid . Tricarbonic acid plays a significant role in various biochemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricarbonic acid can be synthesized through several methods. One common approach involves the oxidation of propane-1,2,3-triol (glycerol) using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃). The reaction typically requires controlled conditions to ensure complete oxidation and avoid over-oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of carbohydrates by specific microorganisms. This biotechnological approach leverages the metabolic pathways of these microorganisms to convert sugars into tricarboxylic acids. The process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tricarbonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propane-1,2,3-triol under specific conditions.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Propane-1,2,3-triol (glycerol).
Substitution: Esters or amides, depending on the reactants used.
Scientific Research Applications
Tricarbonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research has explored its potential in drug development and as a biomarker for certain metabolic disorders.
Mechanism of Action
Tricarbonic acid exerts its effects primarily through its involvement in the tricarboxylic acid cycle. This cycle is a series of enzymatic reactions that occur in the mitochondria of cells, playing a crucial role in the production of adenosine triphosphate (ATP), the energy currency of the cell. The cycle involves the oxidation of acetyl coenzyme A (acetyl-CoA) to carbon dioxide and water, with the concomitant production of ATP, NADH, and FADH₂ .
Comparison with Similar Compounds
Citric Acid:
Isocitric Acid: An isomer of citric acid, it plays a similar role in the tricarboxylic acid cycle.
Uniqueness of Tricarbonic Acid: this compound is unique due to its specific structure and reactivity, which allows it to participate in a variety of chemical reactions and metabolic pathways. Its role in the tricarboxylic acid cycle is particularly significant, as it is essential for the production of cellular energy .
Properties
CAS No. |
177962-74-2 |
|---|---|
Molecular Formula |
C3H2O7 |
Molecular Weight |
150.04 g/mol |
IUPAC Name |
dicarboxy carbonate |
InChI |
InChI=1S/C3H2O7/c4-1(5)9-3(8)10-2(6)7/h(H,4,5)(H,6,7) |
InChI Key |
SYHPANJAVIEQQL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)OC(=O)OC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



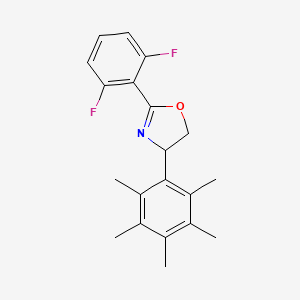
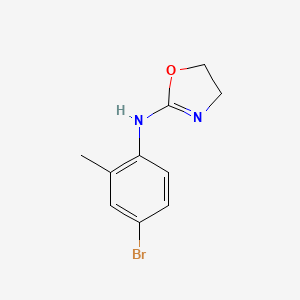
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)
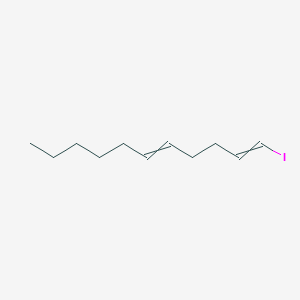

![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)
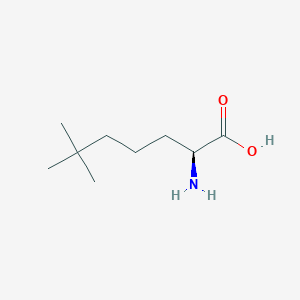
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)
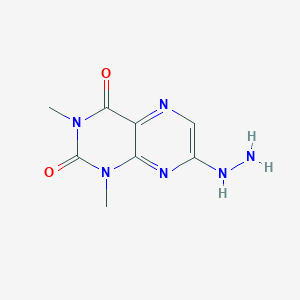
![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
